![molecular formula C8H7BrO2 B3177873 4-Bromo-3-(hydroxymethyl)benzaldehyde CAS No. 254744-15-5](/img/structure/B3177873.png)
4-Bromo-3-(hydroxymethyl)benzaldehyde
Overview
Description
4-Bromo-3-(hydroxymethyl)benzaldehyde is a chemical compound with the CAS Number: 254744-15-5. It has a molecular weight of 215.05 and its IUPAC name is 4-bromo-3-(hydroxymethyl)benzaldehyde . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4-Bromo-3-(hydroxymethyl)benzaldehyde involves several steps. One method involves the addition of two bromine atoms to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . The dibrominated methyl group is then hydrolyzed with calcium carbonate, and the product is collected by steam distillation .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-(hydroxymethyl)benzaldehyde is represented by the formula C8H7BrO2 . The InChI code for this compound is 1S/C8H7BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-4,11H,5H2 .Chemical Reactions Analysis
The bromoaryl group of 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde . This is followed by the removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .Physical And Chemical Properties Analysis
4-Bromo-3-(hydroxymethyl)benzaldehyde is a solid compound . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Synthesis Processes
4-Bromo-3-(hydroxymethyl)benzaldehyde plays a role in various synthesis processes. For example, Feng (2002) describes the synthesis of 3,4,5-trimethoxy benzaldehyde, where a compound similar to 4-Bromo-3-(hydroxymethyl)benzaldehyde undergoes further chemical reactions to obtain the final product (Yangyu Feng, 2002). Similarly, Lu et al. (2003) used a bromo derivative in the photolabile protection of aldehydes and ketones, indicating the compound's utility in light-sensitive applications (Min Lu et al., 2003).
Material Chemistry
In material chemistry, Zhang et al. (2013) explored the synthesis and magnetic properties of cubane cobalt and nickel clusters using a derivative of 4-Bromo-3-(hydroxymethyl)benzaldehyde. This research highlights its relevance in the creation of complex metalorganic structures and the study of their magnetic properties (Shuhua Zhang et al., 2013).
Organic Chemistry
In the field of organic chemistry, 4-Bromo-3-(hydroxymethyl)benzaldehyde derivatives are used in various synthetic routes. Jiangao (2010) discusses the preparation of ethyl vanillin, a widely used aromatic compound, where a similar bromo compound is a key intermediate (Diao Jiangao, 2010). Jian-bin (2012) describes the synthesis of 3-Bromo-5-tert-butyl-2-hydroxy-benzaldehyde, a derivative of 4-Bromo-3-(hydroxymethyl)benzaldehyde, underlining its importance in the creation of new chemical entities (Hui Jian-bin, 2012).
Chemical Properties
The chemical properties of derivatives of 4-Bromo-3-(hydroxymethyl)benzaldehyde have been extensively studied. Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base compound from a derivative of 4-Bromo-3-(hydroxymethyl)benzaldehyde and explored its structural, spectroscopic, and electronic properties (C. Arunagiri et al., 2018).
Mechanism of Action
The mechanism of action for 4-Bromo-3-(hydroxymethyl)benzaldehyde involves a free radical reaction. In the initiating step, NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen atom to form succinimide (SH). The resulting compound then reacts with NBS to form the final product .
Safety and Hazards
This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-3-(hydroxymethyl)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-4,11H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEQREQKSWUZJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(hydroxymethyl)benzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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